1,2,3-Trimethylanthracene
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Overview
Description
1,2,3-Trimethylanthracene is an organic compound with the molecular formula C17H16 and a molecular weight of 220.3089 g/mol . It is a derivative of anthracene, which consists of three fused benzene rings. The compound is characterized by the presence of three methyl groups attached to the anthracene core at positions 1, 2, and 3. This structural modification imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Trimethylanthracene can be synthesized through various methods, including Friedel-Crafts alkylation, where anthracene is reacted with methylating agents in the presence of a Lewis acid catalyst. Another method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce methyl groups at specific positions on the anthracene core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and reaction conditions to ensure efficient methylation of anthracene.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives, depending on the functional groups introduced.
Scientific Research Applications
1,2,3-Trimethylanthracene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a model compound for studying aromatic hydrocarbons.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Mechanism of Action
The mechanism of action of 1,2,3-trimethylanthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also interact with enzymes and other proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Anthracene: The parent compound with no methyl groups.
1,2,4-Trimethylanthracene: A similar compound with methyl groups at positions 1, 2, and 4.
9,10-Dimethylanthracene: A derivative with methyl groups at positions 9 and 10.
Uniqueness
1,2,3-Trimethylanthracene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This unique structure makes it valuable for specific applications in materials science and organic synthesis .
Properties
CAS No. |
27358-28-7 |
---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1,2,3-trimethylanthracene |
InChI |
InChI=1S/C17H16/c1-11-8-16-9-14-6-4-5-7-15(14)10-17(16)13(3)12(11)2/h4-10H,1-3H3 |
InChI Key |
DSJRHOQVDNQXEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C(=C1C)C |
Origin of Product |
United States |
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